molecular formula C21H15F3N4OS B2371673 3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone CAS No. 242471-90-5

3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone

Cat. No. B2371673
CAS RN: 242471-90-5
M. Wt: 428.43
InChI Key: ILJUDZSMLRGMBG-UHFFFAOYSA-N
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Description

3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C21H15F3N4OS and its molecular weight is 428.43. The purity is usually 95%.
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Scientific Research Applications

  • Acidity Constants and Solvent Effects : Azimi et al. (2008) investigated the acid-base properties of 1,2,4-triazole derivatives, including those similar to the queried compound, in ethanol-water mixtures. They determined the pKa values and discussed the influence of solvent on the acid-base behavior of these compounds (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).

  • Synthesis and Biological Activity : Mazur et al. (2011) synthesized a 1,2,4-triazole derivative and evaluated its antiproliferative and antiinflammatory activity. Their research provides insights into the potential biomedical applications of such compounds (Mazur, Kozioł, Modzelewska-Banachiewicz, Ucherek, Zimecki, & Artym, 2011).

  • Complex Synthesis and Characterization : O'Brien et al. (2004) reported on the synthesis and characterization of ruthenium complexes containing 1,2,4-triazole derivatives. Their study involved examining the electronic structures and acid-base properties of these complexes (O'Brien, Duati, Rau, Guckian, Keyes, O'Boyle, Serr, Görls, & Vos, 2004).

  • Antimicrobial Screening : MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) synthesized 1,2,4-triazole derivatives and screened them for antibacterial, antifungal, and anti-tuberculosis activity. This research contributes to the understanding of the antimicrobial potential of such compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

properties

IUPAC Name

3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4OS/c22-21(23,24)15-7-4-6-14(12-15)13-27-11-5-10-17(19(27)29)18-25-26-20(30)28(18)16-8-2-1-3-9-16/h1-12H,13H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJUDZSMLRGMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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